COBALT SILICIDE - 12017-12-8

COBALT SILICIDE

Catalog Number: EVT-1485963
CAS Number: 12017-12-8
Molecular Formula: CoSi2
Molecular Weight: 115.1
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Product Introduction

Overview

Cobalt silicide is an inorganic compound formed from cobalt and silicon, primarily represented by the formula CoSi. It is classified under the category of silicides, which are compounds composed of silicon and a more electropositive element. Cobalt silicide exists in various crystalline forms, with cobalt disilicide (CoSi₂) being another significant variant. These compounds are notable for their applications in semiconductor technology, particularly as contact materials due to their favorable electrical properties.

Source and Classification

Cobalt silicide is synthesized from cobalt and silicon through several methods, including chemical vapor deposition, sputtering, and thermal annealing. The classification of cobalt silicide can be broken down into two main phases: CoSi and CoSi₂, each exhibiting distinct structural and electronic properties. Cobalt silicide is recognized for its low resistivity and high thermal stability, making it suitable for integration in electronic devices.

Synthesis Analysis

Methods

  1. Chemical Vapor Deposition (CVD):
    • Cobalt silicide nanowires can be synthesized using CVD techniques involving cobalt chloride as a precursor and silicon substrates. The process typically operates at temperatures ranging from 610°C to 900°C, with variations in vapor pressure and gas flow rates influencing the growth of nanostructures .
  2. Sputtering:
    • In a study conducted by Joensson et al., cobalt films were deposited on silicon wafers using radio frequency magnetron sputtering followed by thermal annealing at temperatures between 600°C and 900°C. This method promotes the formation of cobalt silicide films with controlled thicknesses .
  3. Molten Salt Synthesis:
    • Another approach involves synthesizing cobalt silicide nanoparticles in molten salts, which enhances reagent mobility and reaction rates while allowing for the formation of core-shell structures at lower temperatures .

Technical Details

  • The synthesis parameters such as substrate temperature, gas flow rate, and pressure significantly affect the morphology and composition of the resulting cobalt silicide structures. For instance, increasing vapor pressure during CVD leads to longer nanowires but fewer nanoparticles .
Molecular Structure Analysis

Structure

Cobalt silicide crystallizes in a cubic structure with a space group of P213. The arrangement of atoms within the lattice contributes to its electronic properties, which are crucial for its application in semiconductor devices.

Data

  • Lattice Parameters: The lattice constants for CoSi are approximately a=5.26 a=5.26\text{ }.
  • Crystallography: X-ray diffraction studies confirm the predominant crystalline phase of CoSi in synthesized samples .
Chemical Reactions Analysis

Reactions

Cobalt silicide can undergo various chemical reactions during its formation and application processes:

  1. Silicidation Reaction: The reaction between cobalt and silicon occurs during thermal treatment where cobalt diffuses into silicon substrates to form cobalt silicide.
  2. Oxidation Reactions: Cobalt silicide can oxidize under certain conditions, leading to the formation of cobalt oxides or oxyhydroxides, which may affect its electrical properties .

Technical Details

  • The silicidation process typically involves heating cobalt films on silicon substrates to promote interdiffusion and reaction at elevated temperatures (e.g., 800°C), resulting in clean CoSi films after oxide removal .
Mechanism of Action

Process

The formation of cobalt silicide involves the diffusion of cobalt atoms into silicon lattices at elevated temperatures, leading to a reaction that produces a low-resistivity contact layer essential for electronic applications.

Data

  • Electrical measurements indicate that cobalt silicide exhibits superior conductivity compared to its constituent elements when formed properly through controlled synthesis methods .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cobalt silicide typically appears as a gray or black powder.
  • Density: Approximately 6.0 g cm36.0\text{ g cm}^3.
  • Melting Point: The melting point is around 1500°C1500°C.

Chemical Properties

  • Electrical Conductivity: Low resistivity makes it suitable for semiconductor applications.
  • Stability: High thermal stability under operational conditions.

Relevant analyses such as scanning electron microscopy and transmission electron microscopy have been employed to assess the morphology and crystallinity of synthesized cobalt silicide structures .

Applications

Cobalt silicide has several scientific uses:

  • Semiconductor Contacts: Its low resistivity makes it an ideal material for contacts in complementary metal-oxide-semiconductor technology.
  • Field Emission Devices: Cobalt silicide nanowires have been studied for potential applications in field-emitting materials due to their favorable electrical properties .
  • Catalysis: Heterostructured forms of cobalt silicide are explored for catalytic applications in silicon-based materials .

Properties

CAS Number

12017-12-8

Product Name

COBALT SILICIDE

Molecular Formula

CoSi2

Molecular Weight

115.1

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